molecular formula C22H23N3O3 B11393479 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11393479
M. Wt: 377.4 g/mol
InChI Key: QIUPJJVZHZYECD-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both phenolic and pyrazole moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the phenolic groups: The phenolic groups can be introduced via electrophilic aromatic substitution reactions, where the pyrazole ring is treated with phenolic compounds in the presence of a catalyst.

    Alkylation: The propyl group can be introduced through alkylation reactions using appropriate alkyl halides and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in the compound can undergo oxidation reactions to form quinones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, and sulfonation, primarily at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s phenolic groups may exhibit antioxidant properties, making it a candidate for studies on oxidative stress and related cellular processes.

Medicine

The compound’s potential biological activity, including anti-inflammatory and antimicrobial properties, makes it a subject of interest in medicinal chemistry. Researchers may explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The phenolic groups may interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, modulating their activity. The pyrazole ring may also play a role in binding to specific proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-ethyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both dimethyl and propyl groups may enhance its lipophilicity and interaction with biological membranes, potentially leading to unique pharmacokinetic properties.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O3/c1-4-8-25-21(14-6-5-7-15(26)11-14)18-19(23-24-20(18)22(25)28)17-13(3)9-12(2)10-16(17)27/h5-7,9-11,21,26-27H,4,8H2,1-3H3,(H,23,24)

InChI Key

QIUPJJVZHZYECD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=C(C=C(C=C3O)C)C)C4=CC(=CC=C4)O

Origin of Product

United States

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